NF-|EB-IN-8

NF-κB Signaling MD-2 Antagonism Inflammation

Researchers requiring selective blockade of the TLR4/MD-2 axis without directly inhibiting NF-κB transcriptional activity or IKK face limited tool compound options. NF-κB-IN-8 addresses this gap as a competitive antagonist of LPS binding to MD-2, acting upstream of NF-κB activation. • Suppresses IL-6 with IC50 = 2.58 μM, superior to L6H21 (IC50 = 8.59 μM) • Demonstrates in vivo efficacy in ALI models at 5 mg/kg oral dose with T1/2 = 4.2 h in rats • High safety margin supporting repeat-dosing regimens (safe up to 1500 mg/kg in mice) Supplied with rigorous analytical documentation. Global shipping with blue ice for product integrity.

Molecular Formula C24H21N3O3
Molecular Weight 399.4 g/mol
Cat. No. B12392798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF-|EB-IN-8
Molecular FormulaC24H21N3O3
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C24H21N3O3/c1-29-20-6-4-5-18(15-20)16-30-19-12-9-17(10-13-19)11-14-23(28)27-24-25-21-7-2-3-8-22(21)26-24/h2-15H,16H2,1H3,(H2,25,26,27,28)/b14-11+
InChIKeyAFBZSFXVJLKUFP-SDNWHVSQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NF-κB-IN-8: Chemical Identity, Class, and Core Mechanism of a Competitive MD-2 Antagonist for Inflammation Research


NF-κB-IN-8 (CAS 2924565-59-1, molecular formula C24H21N3O3, molecular weight 399.44) is a small-molecule inhibitor that targets the myeloid differentiation protein-2 (MD-2) co-receptor of Toll-like receptor 4 (TLR4) . It is structurally derived from an O-benzylcinnamic acid scaffold [1] and functions as a competitive antagonist of lipopolysaccharide (LPS) binding to MD-2, thereby impeding the downstream activation of the NF-κB signaling pathway and the expression of pro-inflammatory cytokines [1]. The compound is specifically indicated for research applications in inflammatory disease models, including acute lung injury (ALI) [1].

Why NF-κB-IN-8 Cannot Be Simply Substituted: Differentiated Mechanism and Target Engagement in NF-κB Pathway Modulation


The NF-κB pathway is modulated at multiple nodes, and compounds targeting different signaling components exhibit distinct pharmacological profiles. Generic substitution fails because NF-κB-IN-8 is not a direct inhibitor of NF-κB transcriptional activity, IκB kinase (IKK), or TLR4 itself. Instead, it acts upstream by competitively antagonizing LPS binding to the MD-2 co-receptor . This specific mechanism of action differentiates it from canonical NF-κB inhibitors (e.g., JSH-23) that act on nuclear translocation [1] and from other MD-2/TLR4 antagonists (e.g., L6H21, MD2-TLR4-IN-1) that exhibit distinct binding affinities, cytokine inhibition profiles, and in vivo pharmacokinetic properties . Consequently, the cellular and in vivo effects of NF-κB-IN-8 cannot be reliably extrapolated from or replaced by in-class compounds without rigorous side-by-side validation, as evidenced by the quantitative differentiation data presented in Section 3.

NF-κB-IN-8 Evidence Guide: Quantitative Differentiation vs. Closest MD-2/TLR4 and NF-κB Inhibitor Comparators


Mechanism-Based Differentiation: Competitive Antagonism of LPS-MD-2 Binding vs. Direct NF-κB Transcriptional Inhibition

NF-κB-IN-8 is a competitive antagonist of LPS binding to MD-2, preventing formation of the LPS-MD-2-TLR4 complex, whereas the classic NF-κB inhibitor JSH-23 inhibits nuclear translocation of p65 without affecting IκBα degradation [1]. In an ELISA-based binding assay, NF-κB-IN-8 inhibited LPS-MD-2 binding across a concentration range of 0-50 μM , demonstrating a distinct upstream mechanism compared to JSH-23, which inhibits NF-κB transcriptional activity with an IC50 of 7.1 μM in LPS-stimulated RAW 264.7 macrophages [1].

NF-κB Signaling MD-2 Antagonism Inflammation

Superior Potency in Suppressing IL-6 Production Compared to the MD-2 Inhibitor L6H21 in RAW 264.7 Macrophages

NF-κB-IN-8 demonstrates more potent inhibition of LPS-induced IL-6 secretion in RAW 264.7 macrophages than the structurally distinct MD-2 inhibitor L6H21. NF-κB-IN-8 exhibits an IC50 of 2.58 μM for IL-6 suppression [1], while L6H21 shows a higher IC50 of 8.59 μM under comparable assay conditions . This represents a 3.3-fold improvement in IL-6 inhibitory potency.

IL-6 Inhibition Cytokine Assay Anti-inflammatory Potency

Comparable TNF-α Inhibitory Potency to L6H21, Demonstrating Functional Conservation for Specific Cytokine Profiling

In terms of TNF-α suppression, NF-κB-IN-8 (IC50 = 8.41 μM) [1] exhibits potency that is comparable to L6H21 (IC50 = 6.58 μM) . The difference in IC50 values is less than 1.3-fold, indicating that both compounds are similarly effective in reducing LPS-induced TNF-α release in RAW 264.7 macrophages.

TNF-α Inhibition Cytokine Profiling Selectivity

In Vivo Pharmacokinetic and Safety Profile: Extended Half-Life and High Tolerability in Murine Models

NF-κB-IN-8 demonstrates a favorable in vivo pharmacokinetic profile in Sprague-Dawley rats, with a half-life (T1/2) of 4.2 hours and a maximum concentration (Cmax) of 163.288 μg/L following oral administration [1]. In acute toxicity studies, the compound exhibited low toxicity in mice at oral doses of 1000 and 1500 mg/kg [1]. This profile supports its utility in repeated-dosing paradigms for chronic inflammation studies. While specific comparative PK data for L6H21 or MD2-TLR4-IN-1 are not available in the primary literature, the documented safety margin for NF-κB-IN-8 (effective anti-inflammatory dose of 5 mg/kg vs. no-observed-adverse-effect level of >1500 mg/kg) is a critical consideration for in vivo study design [1].

Pharmacokinetics In Vivo Safety Acute Toxicity

Efficacy in an LPS-Induced Acute Lung Injury (ALI) Mouse Model: Reduction of ALP Activity and TNF-α In Vivo

In an LPS-induced mouse model of ALI, oral administration of NF-κB-IN-8 at 5 mg/kg significantly attenuated lung injury [1]. The treatment reduced alkaline phosphatase (ALP) activity in bronchoalveolar lavage fluid and downregulated TNF-α mRNA expression in lung tissue [1]. This in vivo efficacy is directly linked to its MD-2 antagonism mechanism, as confirmed by Western blot analysis showing inhibition of p65 phosphorylation and increased IκB-α release [1].

Acute Lung Injury ALI Model In Vivo Efficacy

Recommended Research Applications for NF-κB-IN-8 Based on Quantitative Differentiation Evidence


Acute Lung Injury (ALI) and Pulmonary Inflammation Models

NF-κB-IN-8 is optimally suited for in vivo studies of LPS-induced acute lung injury, as demonstrated by its efficacy at 5 mg/kg oral dose in reducing ALP activity and TNF-α expression [1]. Its established pharmacokinetic profile (T1/2 = 4.2 h in rats) and high safety margin support repeat-dosing regimens. Researchers should prioritize NF-κB-IN-8 over other MD-2 inhibitors lacking validated in vivo ALI data.

IL-6-Driven Inflammatory Cytokine Profiling and Pathway Analysis

Given its superior potency in suppressing IL-6 (IC50 = 2.58 μM) compared to L6H21 (IC50 = 8.59 μM) [2], NF-κB-IN-8 is the preferred tool compound for in vitro studies where IL-6 is a key readout. This includes investigations into cytokine storm mechanisms, autoimmune disease modeling, and cancer-related inflammation where IL-6 plays a central role.

Mechanistic Studies of TLR4/MD-2 Signaling Without Off-Target NF-κB Inhibition

Unlike JSH-23, which directly inhibits NF-κB transcriptional activity [3], NF-κB-IN-8 acts upstream by competitively antagonizing LPS-MD-2 binding [1]. This makes it the compound of choice for researchers needing to selectively block the TLR4/MD-2 axis while leaving other NF-κB activation pathways intact. This is critical for dissecting pathway-specific contributions in complex inflammatory or immune responses.

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